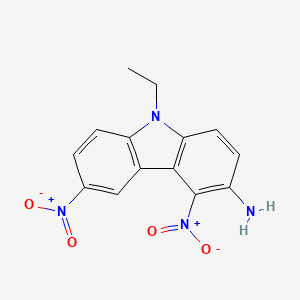![molecular formula C14H16O2 B13998658 3-Phenyl-1-oxaspiro[3.5]nonan-2-one CAS No. 7465-32-9](/img/structure/B13998658.png)
3-Phenyl-1-oxaspiro[3.5]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-oxaspiro[35]nonan-2-one is a chemical compound with the molecular formula C14H16O2 It features a spirocyclic structure, which includes a phenyl group attached to a nonane ring system containing an oxaspiro moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-oxaspiro[3.5]nonan-2-one typically involves the aldolization of ketones with phenyl ester enolates. One common method includes the following steps :
Preparation of Enolate: A solution of phenyl 2-methylpropanoate in tetrahydrofuran (THF) is cooled to -90°C and treated with butyllithium to form the enolate.
Aldol Reaction: The enolate is then added to a solution of cyclohexanone in THF at -90°C, resulting in the formation of the β-lactone intermediate.
Isolation: The reaction mixture is allowed to warm to room temperature, and the product is isolated by extraction and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1-oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxaspiro moiety to alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Phenyl-1-oxaspiro[3.5]nonan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-oxaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The spirocyclic structure allows for unique interactions with these targets, contributing to its potential efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[3.5]nonan-2-one, 3-methylene-: This compound has a similar spirocyclic structure but differs in the presence of a methylene group.
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Another related compound with dimethyl substitution on the spirocyclic ring.
Uniqueness
3-Phenyl-1-oxaspiro[3.5]nonan-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in biological research.
Propriétés
Numéro CAS |
7465-32-9 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
3-phenyl-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C14H16O2/c15-13-12(11-7-3-1-4-8-11)14(16-13)9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2 |
Clé InChI |
DAISKYGEGTXZIV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(C(=O)O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)




![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)


![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)


